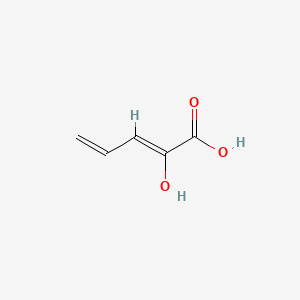

2-Hydroxy-2,4-pentadienoic acid

描述

Structure

3D Structure

属性

CAS 编号 |

50480-68-7 |

|---|---|

分子式 |

C5H6O3 |

分子量 |

114.1 g/mol |

IUPAC 名称 |

(2Z)-2-hydroxypenta-2,4-dienoic acid |

InChI |

InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2-3,6H,1H2,(H,7,8)/b4-3- |

InChI 键 |

VHTQQDXPNUTMNB-ARJAWSKDSA-N |

SMILES |

C=CC=C(C(=O)O)O |

手性 SMILES |

C=C/C=C(/C(=O)O)\O |

规范 SMILES |

C=CC=C(C(=O)O)O |

同义词 |

2-hydroxy-2,4-pentadienoic acid 2-hydroxypent-2,4-dienoate |

产品来源 |

United States |

Enzymatic Mechanisms and Biochemical Functionality of 2 Hydroxy 2,4 Pentadienoic Acid Converting Enzymes

Catalytic Residues and Active Site Geometry (e.g., Ser-His-Asp Triad)

The active sites of these enzymes are precisely organized environments where catalysis occurs, featuring specific amino acid residues that directly participate in the reaction. taylorandfrancis.comwikipedia.org While the classic Ser-His-Asp triad (B1167595) is a hallmark of many hydrolases, the enzymes acting on 2-hydroxy-2,4-pentadienoic acid and related keto-acids employ different catalytic constellations. wikipedia.org

4-hydroxy-2-oxovalerate aldolase (B8822740) (HOA) , which catalyzes the final step in some catechol degradation pathways, belongs to the DRE-TIM metallolyase superfamily. ebi.ac.uk This family is characterized by a conserved triose-phosphate isomerase (TIM) barrel fold and a catalytic center with a divalent metal ion. ebi.ac.ukresearchgate.net The active site contains a cluster of invariant residues, including a signature Asp-Arg-Glu (DRE) triad, which is crucial for catalysis. ebi.ac.uk In the proposed mechanism for HOA from Pseudomonas sp. CF600, the key catalytic residues are His21 and Tyr291, which work in concert with a manganese ion (Mn²⁺) to facilitate the reaction. ebi.ac.uk

Vinylpyruvate hydratase (VPH) , on the other hand, is a member of the enolase superfamily. ontosight.ai Mutagenesis studies on VPH from Pseudomonas putida mt-2 have identified Glu-106 as an essential catalytic residue. nih.gov Inactivation of this residue results in a complex devoid of hydratase activity. nih.gov A related enzyme, 2-oxo-hept-4-ene-1,7-dioate hydratase, utilizes a metal ion (Mg²⁺) coordinated by the substrate's carbonyl and carboxylate groups, along with a hydrogen bond to a lysine (B10760008) residue (Lys-61), to favor the enol form of the substrate. nih.gov

A similar class I aldolase, human 4-hydroxy-2-oxoglutarate aldolase (hHOGA) , which cleaves a related substrate, utilizes a different mechanism involving a Schiff base intermediate. plos.org Its active site features Lys196 as the crucial nucleophile that forms the Schiff base. plos.org A proton relay network involving Tyr168 and Ser77, along with Asn78 and Ser198 for substrate binding, completes the catalytic machinery. plos.org

| Enzyme | Organism | Key Catalytic Residues | Function | Reference |

|---|---|---|---|---|

| 4-hydroxy-2-oxovalerate aldolase (HOA) | Pseudomonas sp. CF600 | His21, Tyr291, Mn²⁺ | His21 acts as a base; Tyr291 protonates the enolate; Mn²⁺ stabilizes the intermediate. | ebi.ac.uk |

| Vinylpyruvate hydratase (VPH) | Pseudomonas putida mt-2 | Glu106 | Essential for hydratase activity. | nih.gov |

| 4-hydroxy-2-oxoglutarate aldolase (hHOGA) | Homo sapiens | Lys196, Tyr168, Ser77 | Lys196 forms a Schiff base; Tyr168 and Ser77 act as a proton relay. | plos.org |

Reaction Kinetics and Mechanisms (e.g., Tautomerization, C-C Bond Hydrolysis, Hydration)

The enzymes that process this compound and its product, 4-hydroxy-2-oxopentanoate, employ distinct catalytic mechanisms to achieve their transformations. These include hydration, C-C bond cleavage, and tautomerization.

Vinylpyruvate hydratase (VPH) catalyzes the hydration of 2-hydroxy-2,4-pentadienoate to 2-keto-4S-hydroxypentanoate. researchgate.netnih.gov The reaction proceeds through a multi-step mechanism. The substrate for the reaction is the dienol tautomer, this compound. researchgate.net The proposed mechanism involves an initial enzyme-catalyzed ketonization of the dienol to form an α,β-unsaturated ketone intermediate (2-keto-3-pentenoate). nih.govnih.gov This is followed by a conjugate addition of a water molecule to the C-4 position and subsequent protonation at C-3 to yield the final product. nih.govnih.gov Isotope labeling studies using deuterium (B1214612) oxide (D₂O) confirm the stereospecific incorporation of a deuteron (B1233211) at both the C-3 and C-5 positions, supporting this mechanism of tautomerization followed by Michael addition of water. researchgate.netnih.gov

4-hydroxy-2-oxovalerate aldolase (HOA) performs a retro-aldol cleavage, a type of C-C bond hydrolysis. ebi.ac.ukebi.ac.uk It catalyzes the conversion of (S)-4-hydroxy-2-oxopentanoate into pyruvate (B1213749) and acetaldehyde (B116499). ebi.ac.ukuniprot.org The proposed mechanism begins with the abstraction of a proton from the substrate's 4-hydroxyl group by a basic residue, His21. ebi.ac.uk This initiates the concomitant cleavage of the C3-C4 bond, leading to the formation of acetaldehyde and the enolate of pyruvate. ebi.ac.uk This enolate intermediate is then protonated by Tyr291 to release pyruvate. ebi.ac.uk

| Enzyme | Substrate | Product(s) | Reaction Type | Key Mechanistic Steps | Reference |

|---|---|---|---|---|---|

| Vinylpyruvate hydratase (VPH) | 2-Hydroxy-2,4-pentadienoate | 2-Keto-4S-hydroxypentanoate | Hydration | Ketonization (tautomerization) to an α,β-unsaturated ketone, followed by conjugate addition of water. | researchgate.netnih.govnih.gov |

| 4-hydroxy-2-oxovalerate aldolase (HOA) | (S)-4-Hydroxy-2-oxopentanoate | Pyruvate and Acetaldehyde | C-C Bond Hydrolysis (Retro-aldol cleavage) | Base-catalyzed deprotonation of the 4-hydroxyl group, C3-C4 bond cleavage to form acetaldehyde and a pyruvate enolate, followed by protonation of the enolate. | ebi.ac.uk |

Enzyme-Substrate Interactions and Intermediate Stabilization

The stability of transient, high-energy intermediates is paramount for efficient catalysis. Enzymes achieve this through a combination of specific interactions within the active site.

In 4-hydroxy-2-oxovalerate aldolase (HOA) , the accumulation of negative charge on the 2-carbonyl oxygen during the formation of the pyruvate enolate intermediate is stabilized by a divalent manganese ion (Mn²⁺) coordinated in the active site. ebi.ac.uk This metal ion acts as a Lewis acid, withdrawing electron density and preventing the collapse of the unstable intermediate. nih.gov Furthermore, the enzyme often forms a complex with the subsequent enzyme in the pathway, acetaldehyde dehydrogenase. This association facilitates substrate channeling, where the reactive acetaldehyde product is passed directly to the next active site without being released into the solvent, preventing the loss of this volatile intermediate. ebi.ac.ukwikipedia.org

For class I aldolases like hHOGA , stabilization is achieved through the formation of a covalent Schiff base intermediate between a lysine residue (Lys196) and the substrate's keto group. plos.org This positively charged intermediate acts as an electron sink, stabilizing the subsequent carbanion formed during C-C bond cleavage. nih.gov The binding of the substrate is further facilitated by hydrogen bonds with residues such as Asn78 and Ser198. plos.org

In vinylpyruvate hydratase (VPH) and related hydratases, a metal ion (typically Mg²⁺ or Mn²⁺) plays a crucial role. ontosight.ainih.gov It is proposed that the metal ion coordinates with the C-2 carbonyl group and the C-1 carboxylate group of the substrate. nih.gov This coordination, along with hydrogen bonding to active site residues, polarizes the substrate, favoring the enol form and facilitating the subsequent nucleophilic attack by a water molecule. nih.gov The potent inhibition of the enzyme by oxalate, a small dicarboxylic acid, is consistent with a mechanism where the inhibitor mimics an intermediate state, binding tightly within the active site. researchgate.netnih.gov

Structural Biology Insights into Enzyme Function (e.g., Crystal Structures, Mutagenesis Studies)

Structural and mutagenesis studies have provided invaluable, high-resolution insights into how these enzymes function. Over the past decades, numerous crystal structures of enzymes have been determined, paving the way for a deeper understanding of their mechanisms. nih.gov

The crystal structure of 4-hydroxy-2-oxovalerate aldolase (HOA) from Pseudomonas sp. strain CF600 reveals a canonical TIM-barrel fold, a common structural motif in metabolic enzymes. ebi.ac.ukresearchgate.net A C-terminal extension forms a funnel that leads into the active site, where the catalytic residues and the manganese ion reside. ebi.ac.uk The structure of the bifunctional aldolase-dehydrogenase complex shows a physical tunnel connecting the two active sites, providing a structural basis for the observed substrate channeling of acetaldehyde. ebi.ac.uk

For vinylpyruvate hydratase (VPH) , which often exists in a complex with 4-oxalocrotonate decarboxylase (4-OD), site-directed mutagenesis has been a key tool for functional elucidation. researchgate.netnih.gov The creation of the E106Q VPH mutant, which was devoid of hydratase activity, definitively identified Glu-106 as an essential catalytic residue. nih.gov These studies were critical because individual expression of VPH and 4-OD often leads to insoluble proteins, making the study of the isolated enzymes challenging. nih.gov

In the case of human 4-hydroxy-2-oxoglutarate aldolase (hHOGA) , the 1.97 Å resolution crystal structure in complex with pyruvate has been determined. plos.org This structure confirmed its relationship to bacterial dihydrodipicolinate synthases and allowed for the precise identification of active site residues. plos.org Modeling the substrate into the active site provided a clear picture of the HOG-Schiff base intermediate and highlighted the roles of Lys196 as the nucleophile and a Tyr168-Ser77 dyad in a proton relay system. plos.org Mapping mutations found in patients with Primary Hyperoxaluria Type 3 onto the structure suggests that these mutations likely cause loss of activity by disrupting the active site architecture or the enzyme's tetrameric assembly. plos.org

Chemical Synthesis Methodologies for 2 Hydroxy 2,4 Pentadienoic Acid and Its Derivatives

Conventional Organic Synthesis Routes

Conventional organic synthesis provides foundational methods for the construction of the 2-hydroxy-2,4-pentadienoic acid scaffold. These routes often involve well-established reactions such as the Knoevenagel condensation and multi-step sequences involving precursor molecules.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be adapted for the synthesis of α,β-unsaturated acids. The Doebner modification of this reaction, which involves the condensation of an aldehyde with a compound containing an active methylene group (like malonic acid) in the presence of a basic catalyst such as pyridine, is particularly relevant. This modification is often followed by decarboxylation to yield the unsaturated acid.

While a direct, high-yield synthesis of this compound using a Knoevenagel-type condensation has not been extensively documented, a plausible approach would involve the condensation of an appropriate α-hydroxy aldehyde or its protected equivalent with malonic acid. The reaction would proceed through a β-hydroxy intermediate, which upon dehydration and decarboxylation, would yield the desired α,β-unsaturated hydroxy acid. The general mechanism for the Doebner modification is presented below:

| Step | Description |

| 1. Base-catalyzed formation of a carbanion | Pyridine abstracts a proton from the active methylene compound (e.g., malonic acid). |

| 2. Nucleophilic attack | The resulting carbanion attacks the carbonyl carbon of the aldehyde. |

| 3. Protonation | The intermediate alkoxide is protonated to form a β-hydroxy dicarboxylic acid. |

| 4. Dehydration | The β-hydroxy intermediate is dehydrated to form an α,β-unsaturated dicarboxylic acid. |

| 5. Decarboxylation | Upon heating, the α,β-unsaturated dicarboxylic acid undergoes decarboxylation to yield the final α,β-unsaturated monocarboxylic acid. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Multi-step synthetic routes offer greater flexibility in constructing the this compound framework, allowing for the introduction of various functional groups. A potential strategy involves the use of precursors like propargyl bromide to build the carbon backbone, followed by functional group manipulations.

A related synthesis of 2-hydroxy-4-pentynoic acid, an alkyne analogue of the target compound, has been reported, which provides a conceptual blueprint. This synthesis starts with the alkylation of diethyl 2-acetamidomalonate with propargyl tosylate (derived from propargyl alcohol), followed by a one-pot sequence of hydrolysis, decarboxylation, diazotization, and hydroxylation. A similar strategy could be envisioned for this compound, where a suitably functionalized three-carbon precursor is coupled with a two-carbon unit.

Another potential multi-step approach is the Reformatsky reaction. This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, which then adds to a carbonyl compound to produce a β-hydroxy ester. For the synthesis of a this compound precursor, an α-bromo ester could be reacted with an α,β-unsaturated aldehyde (e.g., acrolein) in the presence of zinc. The resulting β-hydroxy-γ,δ-unsaturated ester could then be dehydrated to introduce the second double bond, followed by hydrolysis of the ester to yield the desired acid.

| Reaction | Reactants | Product | Key Features |

| Reformatsky Reaction | α-halo ester, aldehyde/ketone, zinc | β-hydroxy ester | Forms a carbon-carbon bond; tolerant of various functional groups. |

| Dehydration | β-hydroxy ester | α,β-unsaturated ester | Typically acid or base-catalyzed; introduces a double bond. |

| Hydrolysis | Ester | Carboxylic acid | Can be performed under acidic or basic conditions. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods combine the selectivity and efficiency of enzymatic catalysis with the versatility of chemical synthesis. These approaches are particularly valuable for the synthesis of complex molecules under mild reaction conditions.

The synthesis of derivatives of this compound has been successfully achieved using a chemoenzymatic approach. Specifically, 5-halo-2-hydroxy-2,4-pentadienoates have been synthesized enzymatically from 5-halo-2-hydroxymuconates. This biotransformation is catalyzed by the enzyme 4-oxalocrotonate tautomerase (4-OT). The enzymatic synthesis offers high specificity and can be performed in aqueous buffer systems, representing a greener alternative to purely chemical methods.

The enzymatic reaction involves the tautomerization of the 5-halo-2-hydroxymuconate to an intermediate that subsequently undergoes a decarboxylation-like reaction to form the 5-halo-2-hydroxy-2,4-pentadienoate. This process highlights the potential of utilizing enzymes from microbial metabolic pathways for the synthesis of fine chemicals.

Stereoselective Synthesis of Chiral Analogues

The development of methods for the stereoselective synthesis of chiral analogues of this compound is of significant interest, as the biological activity of such compounds is often dependent on their stereochemistry. While specific methods for the asymmetric synthesis of this compound itself are not widely reported, general strategies for the synthesis of chiral α-hydroxy acids can be applied.

Enzymatic and chemoenzymatic approaches are particularly powerful for achieving high enantioselectivity. Lipases, for instance, are commonly used for the kinetic resolution of racemic α-hydroxy esters through enantioselective hydrolysis or transesterification. This allows for the separation of one enantiomer from the racemate with high optical purity.

Another promising approach involves the use of dehydrogenases. These enzymes can catalyze the stereoselective reduction of α-keto acids to α-hydroxy acids. By selecting the appropriate dehydrogenase, either the (R)- or (S)-enantiomer can be obtained with high enantiomeric excess. The general scheme for such a biocatalytic reduction is as follows:

| Enzyme Class | Reaction Type | Substrate | Product | Stereochemical Control |

| Lipase | Kinetic Resolution | Racemic α-hydroxy ester | Enantiopure α-hydroxy ester and enantiopure α-hydroxy acid | High enantioselectivity for one enantiomer. |

| Dehydrogenase | Asymmetric Reduction | α-keto acid | Chiral α-hydroxy acid | The choice of enzyme (R- or S-specific) determines the product's stereochemistry. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These enzymatic methods offer a highly efficient and environmentally benign route to chiral α-hydroxy acids and could be adapted for the synthesis of chiral analogues of this compound, provided a suitable α-keto acid precursor can be synthesized.

Advanced Analytical Methodologies for Research on 2 Hydroxy 2,4 Pentadienoic Acid

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of 2-hydroxy-2,4-pentadienoic acid, offering deep insights into its atomic-level structure, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of this compound. ethernet.edu.etcore.ac.uk By analyzing the chemical shifts, coupling constants, and signal integrations in proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

Structural Elucidation:

¹H NMR: The proton spectrum provides critical information. The vinyl protons along the C3, C4, and C5 positions would exhibit distinct chemical shifts and complex splitting patterns (couplings) that confirm the pentadienoic acid backbone. The proton attached to the hydroxyl-bearing carbon (C2) would appear as a specific signal, and its coupling to adjacent protons would verify its position.

¹³C NMR: The carbon spectrum confirms the presence of five distinct carbon environments: the carboxylic acid carbon (C1), the hydroxyl-bearing carbon (C2), and the three sp² hybridized carbons of the diene system (C3, C4, C5). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are expected in the backbone of the parent acid.

2D NMR: Two-dimensional techniques are vital for unambiguous assignment. COSY (Correlation Spectroscopy) experiments establish proton-proton couplings, mapping out the entire spin system from C3 to C5. HMBC (Heteronuclear Multiple Bond Correlation) is used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the vinyl system to the C2 and C1 carbons. core.ac.uk

Isomer Differentiation: NMR is particularly powerful for distinguishing between geometric isomers (E/Z) of this compound. The magnitude of the vicinal coupling constant (³J) between the protons on a double bond is stereospecific. For instance, a larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically 7-12 Hz) suggests a cis (Z) configuration. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can differentiate isomers by identifying protons that are close in space, a key feature that differs between E and Z isomers. core.ac.uk For chiral enantiomers, derivatization with a chiral agent may be required to produce diastereomers that can be distinguished by NMR. nih.gov

Interactive Table: Expected ¹H NMR Data for an Isomer of this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Notes |

| H3 | 5.8 - 6.2 | Doublet of doublets (dd) | J(H3-H4) ≈ 10-15, J(H3-H2) ≈ 2-4 | Chemical shift and coupling depend on E/Z geometry. |

| H4 | 6.5 - 7.5 | Multiplet (m) | J(H4-H3), J(H4-H5a), J(H4-H5b) | Position is highly dependent on the geometry of both double bonds. |

| H5a (trans to H4) | 5.1 - 5.4 | Doublet of doublets (dd) | J(H5a-H4) ≈ 15-18, J(H5a-H5b) ≈ 1-3 | Geminal and vicinal couplings. |

| H5b (cis to H4) | 5.0 - 5.2 | Doublet of doublets (dd) | J(H5b-H4) ≈ 9-12, J(H5b-H5a) ≈ 1-3 | Geminal and vicinal couplings. |

| OH | 3.0 - 5.0 | Broad singlet (br s) | - | Exchangeable proton; signal may vary or be absent with D₂O exchange. |

| COOH | 10.0 - 12.0 | Broad singlet (br s) | - | Exchangeable proton; characteristic of carboxylic acids. |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with an Electrospray Ionization (ESI) source, is the premier technique for detecting and quantifying low levels of this compound in complex biological matrices such as plasma, urine, or cell extracts. nih.govnih.govresearchgate.net

Identification: The LC system first separates the analyte from other components in the sample. The compound is then ionized by ESI, typically in negative ion mode, which is highly effective for carboxylic acids, forming the deprotonated molecule [M-H]⁻. For this compound (C₅H₆O₃, molecular weight 114.10 g/mol ), this would correspond to a mass-to-charge ratio (m/z) of 113.02. nih.gov For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. The [M-H]⁻ ion is selected and fragmented to produce a characteristic pattern of daughter ions, which serves as a molecular fingerprint.

Quantification: For quantification, LC-MS is often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. researchgate.net In this approach, the mass spectrometer is set to detect one or more specific fragmentation transitions (e.g., m/z 113.02 → m/z 69.03, corresponding to a loss of CO₂). This method provides exceptional sensitivity and selectivity, allowing for accurate quantification even at pg/mL levels by comparing the signal intensity to that of a stable isotope-labeled internal standard.

Interactive Table: Typical LC-MS/MS Parameters for Quantification

| Parameter | Setting/Value | Purpose |

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of the polar analyte from nonpolar matrix components. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies mobile phase to ensure protonation of the carboxyl group for good peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte. |

| Flow Rate | 0.2 - 0.4 mL/min | Standard for analytical scale LC. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Most effective for ionizing acidic compounds. |

| Precursor Ion (Q1) | m/z 113.02 | Selects the deprotonated parent molecule [M-H]⁻. |

| Product Ion (Q3) | e.g., m/z 69.03 | Specific fragment ion (e.g., [M-H-CO₂]⁻) used for quantification. |

| Dwell Time | 25-100 ms | Time spent monitoring a specific transition, optimized for sensitivity and peak shape. |

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov It is an exceptionally sensitive probe of molecular chirality and conformation. plos.org Since this compound possesses a chiral center at the C2 position, its enantiomers are CD-active.

CD spectroscopy can be used to investigate the three-dimensional arrangement, or conformation, of the molecule's chromophores (the carboxylic acid and the conjugated diene system) around the chiral center. Different spatial arrangements, or conformers, will interact differently with polarized light, resulting in distinct CD spectra. mdpi.com By studying changes in the CD spectrum under various conditions (e.g., solvent, temperature), researchers can gain insight into the molecule's conformational flexibility and the preferred spatial orientation of its functional groups. This information is critical for understanding how the molecule might interact with chiral biological targets like enzyme active sites.

Chromatographic Separation Methods

Chromatography is essential for the isolation, purification, and analysis of this compound, enabling its separation from starting materials, byproducts, and complex biological components.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for analyzing non-volatile compounds like this compound. uzh.ch

Purity Assessment: To assess the purity of a synthesized or isolated sample, reversed-phase HPLC is typically employed. The sample is injected onto a nonpolar stationary phase (like C18), and a polar mobile phase (e.g., a gradient of water and acetonitrile with an acid modifier like formic or acetic acid) is used for elution. The conjugated diene system in the molecule acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically in the range of 230-280 nm. The purity is determined by the relative area of the main peak corresponding to the compound versus the area of any impurity peaks.

Reaction Monitoring: HPLC is also an invaluable tool for monitoring the progress of a chemical reaction that produces or consumes this compound. Small aliquots can be taken from the reaction mixture over time and analyzed. By tracking the decrease in the peak area of the reactants and the corresponding increase in the peak area of the product, chemists can determine the reaction rate and endpoint, allowing for process optimization.

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable only for thermally stable and volatile compounds. researchgate.net Due to its polar hydroxyl and carboxylic acid functional groups, this compound has low volatility and is prone to thermal degradation, making it unsuitable for direct GC analysis.

To overcome this limitation, a chemical modification step known as derivatization is required. researchgate.netcolostate.edu Derivatization replaces the active hydrogens on the hydroxyl and carboxyl groups with nonpolar, thermally stable moieties, thereby increasing the molecule's volatility. gcms.cz

Common Derivatization Strategies:

Silylation: This is a very common method where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the -OH and -COOH groups into their corresponding trimethylsilyl (TMS) ether and TMS ester. mdpi.com The resulting derivative is much more volatile and thermally stable.

Alkylation/Esterification: The carboxylic acid can be converted to a more volatile ester (e.g., a methyl or ethyl ester) using reagents like diazomethane or an alcohol under acidic conditions. colostate.edu This is often followed by silylation of the remaining hydroxyl group.

Once derivatized, the compound can be readily analyzed by GC, often coupled to a mass spectrometer (GC-MS). The high resolving power of capillary GC columns provides an excellent platform for separating different structural or geometric isomers of the derivatized analyte.

Interactive Table: Common Derivatization Reagents for GC Analysis of Hydroxy Acids

| Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantage |

| Silylation | BSTFA (+TMCS catalyst) | -OH, -COOH, -NH₂, -SH | Trimethylsilyl (TMS) | Highly effective for multiple functional groups; produces volatile and stable derivatives. gcms.cz |

| Silylation | MSTFA | -OH, -COOH, -NH₂, -SH | Trimethylsilyl (TMS) | A highly volatile TMS donor, useful for on-fiber derivatization in SPME. mdpi.com |

| Alkylation | Diazomethane | -COOH | Methyl Ester | Specific for carboxylic acids; reaction is fast and clean. |

| Acylation | Acetic Anhydride | -OH, -NH₂ | Acetate Ester/Amide | Improves stability and can enhance chromatographic properties. researchgate.net |

Isotopic Labeling Strategies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate complex biochemical pathways. By replacing an atom with its heavier, stable isotope (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), researchers can track the movement and transformation of molecules within a biological system. This approach has been instrumental in understanding the degradation of aromatic compounds, including the catechol meta-cleavage pathway where this compound is a key intermediate.

In the context of the catechol meta-cleavage pathway, isotopic labeling studies have been pivotal in confirming the enzymatic production of this compound. For instance, research on the enzyme 4-oxalocrotonate decarboxylase, which catalyzes the conversion of 2-oxo-3-hexenedioate to 2-Hydroxy-2,4-pentadienoate, has utilized deuterium (B1214612) (²H) labeling to probe the stereochemistry of the reaction. nih.gov By using a deuterium-labeled substrate, specifically (5S)-2-oxo-3-[5-²H]hexenedioate, and conducting the reaction in heavy water (D₂O), it was demonstrated that 2-hydroxy-2,4E-[5-²H]pentadienoate is indeed the product. nih.gov This confirmed that the decarboxylation reaction proceeds to form the enol, this compound, rather than its keto tautomer, 2-oxopent-4-enoate.

The general strategy for such metabolic pathway elucidation involves the following steps:

Synthesis of a Labeled Precursor: A molecule that is known or suspected to be early in the pathway is synthesized with one or more isotopic labels at specific positions.

Introduction into the Biological System: The labeled precursor is introduced to the organism or cell culture that carries out the metabolic pathway of interest.

Isolation and Analysis of Intermediates and Products: After a period of incubation, the various compounds in the system are extracted and separated.

Determination of Labeling Patterns: Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to determine the location of the isotopic labels in the isolated molecules.

By following the "trail" of the isotopic label, researchers can piece together the sequence of reactions and identify previously unknown intermediates, such as this compound.

Stopped-Flow Kinetic Analysis for Rapid Reaction Monitoring

The principle of stopped-flow analysis involves the rapid mixing of two or more reactants, followed by the abrupt stopping of the flow of the mixed solution into an observation cell. The reaction progress is then monitored in real-time using a spectroscopic method, most commonly UV-visible absorbance, fluorescence, or circular dichroism. The extremely fast mixing and short dead time (the time between mixing and the first observation) allow for the detection of transient intermediates that would be missed in conventional steady-state kinetic assays.

While specific stopped-flow kinetic data for the enzymes that directly produce and consume this compound (4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate hydratase, respectively) are not extensively reported, the technique is highly applicable to the enzymes of the catechol meta-cleavage pathway. For instance, catechol 2,3-dioxygenase, the enzyme that initiates the pathway, has been the subject of kinetic studies.

Steady-state kinetic parameters have been determined for 4-oxalocrotonate decarboxylase (also known as NahK in some organisms). These studies provide foundational data, such as the Michaelis constant (Kм) and the catalytic rate constant (kcat), which describe the enzyme's affinity for its substrate and its turnover rate under steady-state conditions.

| pH | Kм (µM) | kcat (s⁻¹) | kcat/Kм (M⁻¹s⁻¹) |

|---|---|---|---|

| 6.5 | 14 ± 2 | 6.2 ± 0.3 | (4.4 ± 0.7) x 10⁵ |

| 7.0 | 12 ± 2 | 15 ± 1 | (1.3 ± 0.2) x 10⁶ |

| 7.5 | 11 ± 1 | 14.0 ± 0.6 | (1.3 ± 0.1) x 10⁶ |

| 8.0 | 8.1 ± 0.9 | 13.2 ± 0.5 | (1.6 ± 0.2) x 10⁶ |

| 8.5 | 6 ± 1 | 8.1 ± 0.6 | (1.4 ± 0.3) x 10⁶ |

A stopped-flow kinetic analysis of 4-oxalocrotonate decarboxylase could provide further mechanistic details by:

Identifying and Characterizing Intermediates: The formation and decay of any transient enzyme-substrate or enzyme-product complexes that have distinct spectral properties could be monitored.

Determining Individual Rate Constants: The rates of substrate binding, chemical transformation (decarboxylation), and product release could potentially be resolved and quantified.

Given that this compound is chemically unstable, understanding the kinetics of its formation and subsequent conversion is crucial. Stopped-flow analysis would be an invaluable tool for directly observing the rapid enzymatic reactions that govern the transient existence of this important metabolic intermediate.

Theoretical and Computational Studies of 2 Hydroxy 2,4 Pentadienoic Acid

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Complexes

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as 2-Hydroxy-2,4-pentadienoic acid, and a protein. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for understanding the compound's potential biological activity.

While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles of these techniques can be applied to understand its potential interactions with relevant enzymes. For instance, as an intermediate in metabolic pathways, it is plausible that this compound interacts with various enzymes such as hydrolases or isomerases.

A hypothetical docking study would involve preparing the three-dimensional structures of both this compound and a target enzyme. The docking software would then explore various possible binding poses of the ligand within the enzyme's active site, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The pose with the best score represents the most likely binding mode.

Following docking, molecular dynamics simulations can be employed to observe the dynamic behavior of the enzyme-substrate complex over time. This provides a more realistic representation of the interactions in a physiological environment. Key parameters analyzed from these simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding.

Interactive Data Table: Hypothetical Molecular Docking Results

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bond Distances (Å) |

|---|---|---|---|

| Hydrolase A | -6.5 | ASP120, LYS78, TYR210 | 2.1, 2.5 |

| Isomerase B | -5.8 | HIS45, GLU92 | 2.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Quantum Chemical Calculations of Reaction Mechanisms and Energy Landscapes

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions at the electronic level. These calculations can map out the entire energy landscape of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is vital for understanding the feasibility and kinetics of a reaction.

For this compound, quantum chemical calculations could be used to investigate various reaction mechanisms, such as its enzymatic degradation or isomerization. For example, the mechanism of a hypothetical enzymatic hydrolysis could be studied by modeling the key steps of the reaction within the enzyme's active site. This would involve calculating the energies of the reactant, transition state, and product to determine the activation energy of the reaction.

The transition state geometry provides a snapshot of the highest energy point along the reaction coordinate, revealing the critical bond-breaking and bond-forming events. The calculated energy barrier, or activation energy, is a key determinant of the reaction rate. A lower energy barrier implies a faster reaction.

Interactive Data Table: Hypothetical Reaction Energetics

| Reaction Step | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Product Energy (Hartree) | Activation Barrier (kcal/mol) |

|---|---|---|---|---|

| Isomerization | -419.78 | -419.74 | -419.80 | 25.1 |

| Hydrolysis | -495.12 | -495.07 | -495.18 | 31.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantum chemical studies on the reaction mechanisms of this compound were not found.

Conformational Analysis and Tautomerism Studies of the Compound Itself

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and the existence of different structural isomers, such as conformers and tautomers. Computational methods are essential for exploring the conformational landscape and predicting the relative stabilities of these different forms.

Conformational Analysis: this compound, with its rotatable single bonds, can exist in various spatial arrangements or conformations. A systematic conformational search can be performed using computational chemistry software to identify the low-energy conformers. The relative energies of these conformers determine their population at a given temperature, with the most stable conformer being the most abundant.

Tautomerism Studies: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond. This compound, being an α-hydroxy acid with unsaturation, can potentially exist in equilibrium with its keto tautomer, 2-oxopent-4-enoic acid. nih.gov Quantum chemical calculations can be used to determine the relative energies of these tautomers, providing insight into which form is more stable and therefore predominates at equilibrium. The energy difference between the tautomers is a critical factor in understanding the compound's chemical reactivity and potential biological roles.

Interactive Data Table: Hypothetical Relative Energies of Conformers and Tautomers

| Isomer | Conformation/Tautomer | Method | Relative Energy (kcal/mol) |

|---|---|---|---|

| This compound | Conformer 1 (extended) | DFT/B3LYP | 0.00 |

| This compound | Conformer 2 (gauche) | DFT/B3LYP | 1.25 |

| This compound | Conformer 3 (folded) | DFT/B3LYP | 2.80 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the conformational analysis and tautomerism of this compound were not found.

常见问题

Q. What enzymatic pathways produce 2-hydroxy-2,4-pentadienoic acid (HPD) in microbial degradation?

HPD is a key intermediate in the microbial degradation of aromatic compounds like biphenyls and phenols. Enzymes such as HbpD from Pseudomonas azelaica HBP1 and BphD from Burkholderia xenovorans LB400 catalyze the hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) to yield HPD and benzoic acid . These hydrolases belong to the meta-cleavage product (MCP) hydrolase family, which specializes in breaking down biphenyl derivatives. Experimental validation involves monitoring enzymatic activity using HPLC or LC-ESI/MS to track substrate conversion .

Q. How can HPD be synthesized and characterized in vitro?

HPD can be synthesized via Knoevenagel condensation using acrolein and malonic acid in pyridine, yielding trans-2,4-pentadienoic acid . Alternatively, hydrolysis of trifluoromethyl-substituted acid fluorides under mild conditions provides derivatives of HPD, which are characterized using NMR and mass spectrometry . For isotopic labeling (e.g., deuterated HPD), enzymatic assays with deuterated substrates or chemical synthesis with deuterated precursors are employed .

Q. What analytical methods are used to detect HPD in metabolic studies?

- Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI/MS): Used to identify HPD and its conjugates (e.g., glutathione adducts) in valproic acid metabolism studies .

- Stopped-Flow Kinetics: Monitors rapid tautomerization and hydrolysis steps in enzymatic reactions involving HPD precursors like HOPDA .

- Gas Chromatography (GC): Trimethylsilyl derivatization enhances volatility for GC analysis of HPD isomers .

Advanced Research Questions

Q. How do catalytic triads in MCP hydrolases influence HPD formation?

The canonical Ser-His-Asp triad in enzymes like BphD mediates two half-reactions: (1) tautomerization of HOPDA to a keto intermediate and (2) hydrolysis to HPD and benzoic acid. Mutagenesis studies (e.g., His265Ala substitution in BphD) reveal that histidine residues are critical for stabilizing the transition state during tautomerization. Structural studies (X-ray crystallography) and pre-steady-state kinetics confirm that Ser112 activates a water molecule for nucleophilic attack on the keto intermediate .

Q. What role does tautomerization play in HPD production?

Tautomerization of HOPDA from an enol to keto form is a prerequisite for hydrolysis. Stopped-flow spectroscopy shows that substitution of catalytic histidine residues in BphD reduces tautomerization rates by >90%, leading to accumulation of the enol intermediate . Computational modeling (QM/MM) further elucidates the energy barriers for tautomerization, which are lowered by hydrogen-bonding networks involving the catalytic triad .

Q. How can structural discrepancies in HPD-related enzyme mechanisms be resolved?

Conflicting data on the role of catalytic residues (e.g., His vs. Ser dominance) are addressed through:

- Site-Directed Mutagenesis: Systematic substitution of triad residues to assess their impact on kinetic parameters (e.g., , ) .

- SEC-MALS (Size-Exclusion Chromatography with Multi-Angle Light Scattering): Validates oligomeric states of enzymes like DxnB2, ensuring structural integrity during mechanistic studies .

- PROCHECK Analysis: Verifies stereochemical quality of enzyme structures derived from crystallography, resolving ambiguities in active-site geometry .

Q. What are the metabolic implications of HPD in mammalian systems?

HPD is a toxic metabolite of valproic acid, forming conjugates with glutathione (GSH) and N-acetylcysteine (NAC) via Michael addition to its α,β-unsaturated carbonyl group. LC-ESI/MS identifies these adducts in rat and human urine, with isotopic labeling (e.g., -valproic acid) tracing metabolic flux . Dose-dependent depletion of hepatic GSH by HPD underscores its role in valproate-induced hepatotoxicity .

Q. How do lid domains in hydrolases affect substrate specificity toward HPD precursors?

The lid domain of enzymes like DxnB2 (a PCB-degrading hydrolase) modulates access to the active site. Truncation of the lid domain reduces catalytic efficiency () by 50-fold for HOPDA hydrolysis, as shown by SEC-MALS and kinetic assays. Molecular dynamics simulations reveal that lid flexibility is critical for accommodating sterically hindered substrates .

Methodological Considerations

9. Designing experiments to distinguish HPD isomers (e.g., E/Z configurations):

- Circular Dichroism (CD): Detects conformational differences in HPD isomers.

- NMR Coupling Constants: values distinguish trans (E) and cis (Z) configurations (e.g., trans-HPD shows Hz for conjugated double bonds) .

- Synthetic Standards: Chemoenzymatic synthesis of isomerically pure HPD using stereoselective hydrolases (e.g., BphD variants) .

10. Addressing contradictions in kinetic data for HPD-forming enzymes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。